![molecular formula C20H22N4O2S B3617579 N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3617579.png)
N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide
Descripción general
Descripción
N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCA belongs to the class of carbonic anhydrase inhibitors, which are known to have a wide range of biological activities.
Mecanismo De Acción
BCA exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in various tissues. By inhibiting carbonic anhydrase, BCA disrupts the balance of pH and ion transport, leading to a range of biological effects such as anti-tumor activity, anti-inflammatory activity, and anti-angiogenic activity.
Biochemical and physiological effects:
BCA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BCA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BCA has also been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of inflammation. Additionally, BCA has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BCA is its potential as a therapeutic agent for cancer and other diseases. BCA has been shown to exhibit significant anti-tumor activity in various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of BCA is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, BCA has been shown to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on BCA. One potential direction is the development of novel BCA analogs with improved solubility and bioavailability. Another direction is the investigation of the potential of BCA as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of BCA and its potential as an anti-inflammatory and anti-angiogenic agent. Finally, the development of suitable animal models for testing the efficacy and safety of BCA in vivo is also an important direction for future research.
Aplicaciones Científicas De Investigación
BCA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. BCA has also been investigated for its potential as an anti-inflammatory agent, as it inhibits the activity of carbonic anhydrase IX, which is known to be involved in the regulation of inflammation. Additionally, BCA has been studied for its potential as an anti-angiogenic agent, as it inhibits the formation of new blood vessels that are crucial for tumor growth.
Propiedades
IUPAC Name |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-15(25)21-20(27)22-17-9-5-6-10-18(17)23-11-13-24(14-12-23)19(26)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H2,21,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPJXFILCVAJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



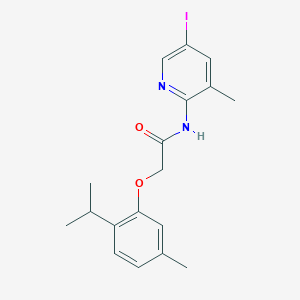

![1-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B3617503.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3617510.png)
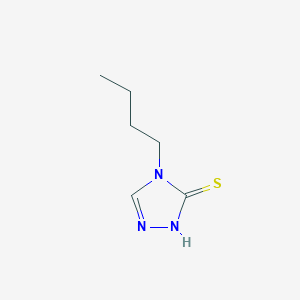
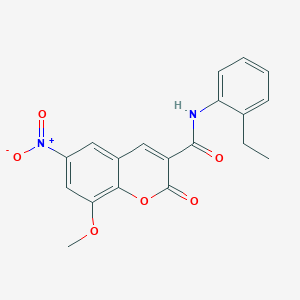

![2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B3617529.png)
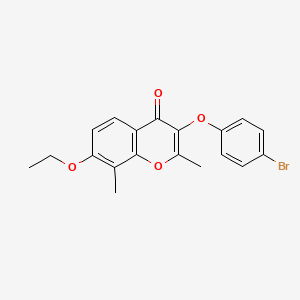
![N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617544.png)
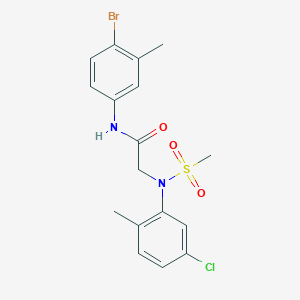
![N,N'-1,2-phenylenebis[2-(phenylthio)acetamide]](/img/structure/B3617566.png)
![4-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3617574.png)
![N-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)glycine](/img/structure/B3617603.png)